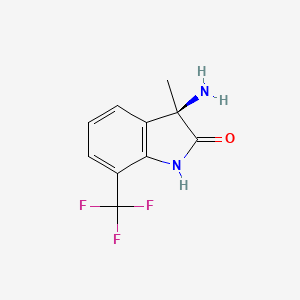![molecular formula C23H28O10S2 B13899988 [6-hydroxy-2,2-dimethyl-3a-[(4-methylphenyl)sulfonyloxymethyl]-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate CAS No. 32087-60-8](/img/structure/B13899988.png)
[6-hydroxy-2,2-dimethyl-3a-[(4-methylphenyl)sulfonyloxymethyl]-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Di-O-tosyl-2,3-O-isopropylidene-a-L-sorbofuranose is a chemical compound with the molecular formula C23H28O10S2 and a molecular weight of 528.59 g/mol . It is a derivative of sorbofuranose, a sugar molecule, and is characterized by the presence of tosyl (p-toluenesulfonyl) groups and an isopropylidene group. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Di-O-tosyl-2,3-O-isopropylidene-a-L-sorbofuranose can be synthesized through a multi-step process involving the protection and tosylation of sorbofuranose. The general synthetic route includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of sorbofuranose are protected using isopropylidene groups to form 2,3-O-isopropylidene-sorbofuranose.
Industrial Production Methods
While specific industrial production methods for 1,6-Di-O-tosyl-2,3-O-isopropylidene-a-L-sorbofuranose are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using efficient purification techniques, and ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Di-O-tosyl-2,3-O-isopropylidene-a-L-sorbofuranose undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosyl groups can be displaced by nucleophiles, leading to the formation of new carbon-heteroatom bonds.
Deprotection: The isopropylidene group can be removed under acidic conditions to regenerate the free hydroxyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Acidic conditions, such as treatment with dilute hydrochloric acid or acetic acid, are used to remove the isopropylidene group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Deprotection: The major product is the deprotected sorbofuranose derivative.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,6-Di-O-tosyl-2,3-O-isopropylidene-a-L-sorbofuranose has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Carbohydrate Chemistry: The compound is used in the study and modification of carbohydrate structures.
Biological Research: It is employed in the synthesis of glycosidase inhibitors and other biologically active molecules.
Mécanisme D'action
The mechanism of action of 1,6-Di-O-tosyl-2,3-O-isopropylidene-a-L-sorbofuranose is primarily related to its role as a synthetic intermediate. The tosyl groups act as leaving groups in nucleophilic substitution reactions, facilitating the formation of new bonds. The isopropylidene group serves as a protecting group, preventing unwanted reactions at specific hydroxyl sites during multi-step syntheses .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Di-O-tosyl-2,3-O-isopropylidene-L-threitol: Similar in structure, with tosyl groups at different positions.
2,34,6-Di-O-isopropylidene-a-L-sorbofuranose: Lacks tosyl groups, but has similar isopropylidene protection.
Uniqueness
1,6-Di-O-tosyl-2,3-O-isopropylidene-a-L-sorbofuranose is unique due to its specific substitution pattern, which allows for selective reactions at the 1 and 6 positions. This makes it a valuable intermediate in the synthesis of complex molecules, providing versatility in organic synthesis .
Propriétés
Numéro CAS |
32087-60-8 |
|---|---|
Formule moléculaire |
C23H28O10S2 |
Poids moléculaire |
528.6 g/mol |
Nom IUPAC |
[6-hydroxy-2,2-dimethyl-3a-[(4-methylphenyl)sulfonyloxymethyl]-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C23H28O10S2/c1-15-5-9-17(10-6-15)34(25,26)29-13-19-20(24)21-23(31-19,33-22(3,4)32-21)14-30-35(27,28)18-11-7-16(2)8-12-18/h5-12,19-21,24H,13-14H2,1-4H3 |
Clé InChI |
RWMGKKKBAWACGX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C3C(O2)(OC(O3)(C)C)COS(=O)(=O)C4=CC=C(C=C4)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-6-(5-Cyano-1H-pyrazolo[3,4-b]pyridin-1-yl)-N-(2-fluoro-3-hydroxy-3-methylbutyl)-4-(isopropylamino)nicotinamide](/img/structure/B13899908.png)

![[1-[3-(3-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]cyclopropyl]methanamine](/img/structure/B13899921.png)


![N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methyl-methanesulfonamide;hydrochloride](/img/structure/B13899940.png)
![tert-butyl N-[1-(6-nitropyridin-3-yl)piperidin-4-yl]carbamate](/img/structure/B13899951.png)
![(E)-7-[(1S,2S,3S,5R)-3-[(4-iodophenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B13899954.png)




![2-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine](/img/structure/B13899977.png)
